molecular formula C7H9NO B1313502 (4-Methylpyridin-2-yl)methanol CAS No. 42508-74-7

(4-Methylpyridin-2-yl)methanol

Cat. No. B1313502
CAS RN: 42508-74-7
M. Wt: 123.15 g/mol
InChI Key: MTYDTSHOQKECQS-UHFFFAOYSA-N
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Description

“(4-Methylpyridin-2-yl)methanol” is a chemical compound with the CAS Number: 42508-74-7 . It has a molecular weight of 123.15 and its IUPAC name is (4-methyl-2-pyridinyl)methanol . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(4-Methylpyridin-2-yl)methanol” is 1S/C7H9NO/c1-6-2-3-8-7(4-6)5-9/h2-4,9H,5H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom.


Physical And Chemical Properties Analysis

“(4-Methylpyridin-2-yl)methanol” has a density of 1.1±0.1 g/cm3 . Its boiling point is 235.7±25.0 °C at 760 mmHg . The melting point information is not available .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : “(4-Methylpyridin-2-yl)methanol” is used in the synthesis of various compounds with potential therapeutic properties .
    • Methods of Application or Experimental Procedures : The compound is derived from ortho-toluylchloride and 2-amino-4-picoline . It is fully crystallised and characterised on the basis of elemental analysis, X-ray crystallography and spectroscopic techniques .
    • Results or Outcomes : The compound shows antibacterial activity towards gram positive and gram negative bacteria . In another study, triazole-pyrimidine hybrid compounds, which were derived from “(4-Methylpyridin-2-yl)methanol”, showed promising neuroprotective and anti-inflammatory properties .
  • Scientific Field: Chemical Synthesis

    • Application : “(4-Methylpyridin-2-yl)methanol” is used as a building block in chemical synthesis .
    • Methods of Application or Experimental Procedures : The details of the synthesis routes and experimental procedures are not explicitly mentioned in the sources.
    • Results or Outcomes : The outcomes of the synthesis procedures are not explicitly mentioned in the sources.
  • Scientific Field: Biotechnology

    • Application : This compound could potentially be used in the synthesis of self-amplifying RNA (saRNA) for advanced therapeutic applications .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not explicitly mentioned in the sources .
    • Results or Outcomes : Self-amplifying RNA is a revolutionary RNA platform that can amplify itself within host cells, leading to robust protein expression from a relatively small amount of RNA . This characteristic makes saRNA an attractive option for a variety of therapeutic applications, as it can potentially reduce required dosages, lower production costs, and improve patient outcomes .
  • Scientific Field: Nanotechnology

    • Application : While not directly mentioned, “(4-Methylpyridin-2-yl)methanol” could potentially be used in the synthesis of nanomaterials .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not explicitly mentioned in the sources .
    • Results or Outcomes : Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . Exceptionally high surface areas can be achieved through the rational design of nanomaterials .
  • Scientific Field: Biosensors

    • Application : This compound could potentially be used in the production of biosensors .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not explicitly mentioned in the sources .
    • Results or Outcomes : More sustainable biosensor production is growing in importance, allowing for the development of technological solutions for several industries, such as those in the health, chemical, and food sectors .
  • Scientific Field: Methanol Production

    • Application : This compound could potentially be used in the production of methanol, a primary building-block for the synthesis of other common industrial solvents such as methylamine, dimethyl ether, methyl tertiary butyl ether and acetic acid .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not explicitly mentioned in the sources .
    • Results or Outcomes : Methanol is regarded as a potential alternative to petroleum-based fuels attributed to high oxygen content causing clean combustion, and reduced soot and smoke emissions .
  • Scientific Field: Additive Manufacturing

    • Application : While not directly mentioned, “(4-Methylpyridin-2-yl)methanol” could potentially be used in additive manufacturing .
    • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not explicitly mentioned in the sources .
    • Results or Outcomes : Additive manufacturing is a transformative approach to industrial production that enables the creation of lighter, stronger parts and systems .

Safety And Hazards

The safety information for “(4-Methylpyridin-2-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to avoid breathing dust, fumes, gas, mist, vapors, or spray .

properties

IUPAC Name

(4-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-3-8-7(4-6)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYDTSHOQKECQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489464
Record name (4-Methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpyridin-2-yl)methanol

CAS RN

42508-74-7
Record name 4-Methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42508-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,4-dimethylpyridine N-oxide (10.9 g, 88.5 mmol) and trifluoroacetic anhydride (31 mL, 219 mmol) in dichloromethane (75 mL) was stirred at room temp. overnight. The product mixture was concentrated under vacuum. The residue was dissolved in a mixture of dichloromethane (75 mL) and aqueous sodium carbonate (225 mL, 2M), and stirred vigorously for 4 h. The resultant mixture was diluted with dichloromethane. The organic extract was washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with 1-2% methanol in chloroform gradient. Collection and concentration of appropriate fractions provided 2-hydroxymethyl-4-methylpyridine as clear oil.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5 N Aqueous sodium hydroxide solution (2 mL) and methanol (4 mL) were added to acetic acid 4-methyl-pyridin-2-ylmethyl ester (774 mg, 4.69 mmol) described in Manufacturing Example 11-1-2, and this mixture was stirred for 10 minutes at 60° C. The reaction solution was partitioned into water and ethyl acetate. The separated aqueous layer was further extracted with ethyl acetate twice. The ethyl acetate layers were combined and dried over anhydrous magnesium sulfate, and the solvent was evaporated under a reduced pressure to obtain the title compound (410 mg, 71.0%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
774 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods III

Procedure details

4-methylpyridine-N-oxide (3.7 g) was dissolved in methylene chloride (68 ml), trimethyloxonium tetrafluoroborate (5.0 g) was added to the mixture, and the mixture was stirred for 90 minutes at room temperature. The solvent was removed under reduced pressure, the obtained residue was dissolved in methanol, and an aqueous solution (6.8 ml) of ammonium peroxodisulfate (1.54 g) was added under heat reflux. An aqueous solution (3.4 ml) of ammonium peroxodisulfate (0.77 g) was further added to the mixture after 30 minutes, and the mixture was stirred for 1 hour. After allowing the mixture to be cooled to room temperature, the solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give (4-methyl-2-pyridinyl)methanol (2.9 g). (4-methyl-2-pyridinyl)methanol (2.5 g) was dissolved in methylene chloride (25 ml), DMF (3 droplets) was added to the mixture, thionyl chloride (3.8 ml) was added to the mixture at 0° C. and the mixture was stirred for 16 hours at room temperature. The solvent was removed under reduced pressure, and a solution (9.1 ml) of the obtained residue in water was added dropwise to an aqueous solution (64 ml) of 4-aminothiophenol (1.82 g) and sodium hydroxide (1.74 g) in methanol. The mixture was stirred for 1 hour at room temperature, the solvent was removed under reduced pressure, and the residue was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-[[(4-methyl-2-pyridinyl)methyl]sulfanyl]aniline (2.0 g).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 4-picoline-N-oxide (3.0 g, 27.52 mmol) in 90 ml of methylene chloride at room temperature is reacted with trimethyloxonium tetrafluoroborate (4.07 g, 27.52 mmol, 1.0 equiv.) for 1.5 h. The reaction mixture is concentrated directly at reduced pressure, the white solid dissolved in 60 ml of refluxing methanol and treated with ammonium persulfate (1.25 g, 5.50 mmol, 0.20 equiv.) in 5.5 ml of water with another addition of ammonium persulfate (0.625 g, 0.10 equiv.) in 2.5 ml of water 30 min later. After refluxing for an additional 40 min, the contents are concentrated at reduced pressure, treated with 75 ml of saturated brine plus 75 ml of water and finally 50 ml of 3N HCl. After stirring at room temperature for 1 h, the mixture is basified with 20 ml of 29% ammonium hydroxide, extracted 4 times with chloroform, dried the combined organic extracts with anhydrous Na2SO4 and concentrated in vacuo. Chromatography with 250 g of silica gel, packed and eluted with acetone-chloroform-methanol (1:2:2%), yielded 2.65 g (78%) of 2-hydroxymethyl-4-methylpyridine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.625 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Methylpyridin-2-yl)methanol
Reactant of Route 2
(4-Methylpyridin-2-yl)methanol
Reactant of Route 3
(4-Methylpyridin-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4-Methylpyridin-2-yl)methanol
Reactant of Route 5
(4-Methylpyridin-2-yl)methanol
Reactant of Route 6
(4-Methylpyridin-2-yl)methanol

Citations

For This Compound
7
Citations
A Gambino - 2021 - search.proquest.com
Organophosphorus nerve agents (OPNAs) are irreversible inhibitors of acetylcholinesterase and pose a threat to both military personnel and civilians. Despite providing limited …
Number of citations: 0 search.proquest.com
MGN Russell, RW Carling, JR Atack… - Journal of medicinal …, 2005 - ACS Publications
We have previously identified the 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazine (1) as a potent partial agonist for the α 3 receptor subtype with 5-fold selectivity in …
Number of citations: 76 pubs.acs.org
M Seto, Y Aramaki, H Imoto, K Aikawa… - Chemical and …, 2004 - jstage.jst.go.jp
In order to develop orally active CCR5 antagonists, we investigated 1-benzoxepine derivatives containing new polar substituents, such as phosphonate, phosphine oxide or pyridine N-…
Number of citations: 57 www.jstage.jst.go.jp
P Comba, M Morgen, H Wadepohl - Inorganic chemistry, 2013 - ACS Publications
Bispidines (3,7-diazabicyclo[3.3.1]nonanes) as very rigid and highly preorganized ligands find broad application in the field of coordination chemistry, and the redox potentials of their …
Number of citations: 61 pubs.acs.org
TA Tronic - 2013 - digital.lib.washington.edu
The electrocatalyzed interconversion of dioxygen and water is critical to the development of non-carbon based renewable fuels, because these are half-reactions in hydrogen fuel cells/…
Number of citations: 0 digital.lib.washington.edu
C Alegret, F Santacana, A Riera - The Journal of Organic …, 2007 - ACS Publications
An asymmetric synthesis for the preparation of both enantiomers of trans-methylpipecolic acids is described. It is based on Sharpless epoxidation as a chirality source, regioselective …
Number of citations: 41 pubs.acs.org
JA Bull - 2008 - search.proquest.com
The catalytic activity of a number of imidazolylidene copper (I) chloride complexes towards Atom Transfer Radical Cyclisation (ATRC) reactions were compared to other catalyst systems …
Number of citations: 0 search.proquest.com

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